molecular formula C12H18Cl2F2N2 B2535388 N-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 1349716-13-7

N-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2535388
CAS No.: 1349716-13-7
M. Wt: 299.19
InChI Key: ISBKNKRLPLAWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride: is a chemical compound with the molecular formula C12H18Cl2F2N2 and a molecular weight of 299.19 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a difluorobenzyl group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2,6-difluorobenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques such as crystallization or chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: N-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the difluorobenzyl group to a benzyl group.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Benzyl-substituted piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the electrophile used.

Scientific Research Applications

N-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride
  • N-(2,6-Difluorobenzyl)piperidin-4-amine hydrochloride

Comparison: N-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This gives it distinct physicochemical properties and biological activities compared to similar compounds .

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2.2ClH/c13-11-2-1-3-12(14)10(11)8-16-9-4-6-15-7-5-9;;/h1-3,9,15-16H,4-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBKNKRLPLAWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=C(C=CC=C2F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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